3-Amino-2-methylphenylacetonitrile
Overview
Description
3-Amino-2-methylphenylacetonitrile is an organic compound with the molecular formula C9H10N2 It is a derivative of phenylacetonitrile, where the phenyl ring is substituted with an amino group at the third position and a methyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-methylphenylacetonitrile can be achieved through several methods. One common approach is the Strecker reaction, which involves the reaction of an aldehyde or ketone with ammonia (or an amine) and hydrogen cyanide (HCN) or a cyanide salt. For instance, the reaction of 2-methylbenzaldehyde with ammonia and HCN can yield this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of more efficient and scalable methods. Catalysts such as indium powder in water have been shown to facilitate the Strecker reaction, providing high yields of the desired product . This method is advantageous due to its simplicity and environmental friendliness.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2-methylphenylacetonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can reduce the nitrile group.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Nitro derivatives of this compound.
Reduction: 3-Amino-2-methylphenylethylamine.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
3-Amino-2-methylphenylacetonitrile has several applications in scientific research:
Biology: It can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Amino-2-methylphenylacetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, as a precursor to bioactive molecules, it can inhibit or activate specific pathways involved in disease processes . The nitrile group can also participate in nucleophilic addition reactions, forming intermediates that interact with biological targets.
Comparison with Similar Compounds
Phenylacetonitrile: Lacks the amino and methyl substitutions, making it less versatile in certain reactions.
3-Aminophenylacetonitrile: Similar structure but without the methyl group, affecting its reactivity and applications.
2-Methylphenylacetonitrile: Lacks the amino group, limiting its use in biological applications.
Uniqueness: The amino group allows for further functionalization, while the methyl group can influence the compound’s electronic properties and steric effects, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-(3-amino-2-methylphenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-7-8(5-6-10)3-2-4-9(7)11/h2-4H,5,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMIWXFBFOIBKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60623178 | |
Record name | (3-Amino-2-methylphenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60623178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219312-27-3 | |
Record name | (3-Amino-2-methylphenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60623178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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